5-Ethylthieno[2,3-c]pyridin-7(6H)-one
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Overview
Description
5-Ethylthieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethyl-substituted thiophene and pyridine derivatives, which undergo cyclocondensation reactions. The reaction conditions often involve the use of strong bases such as sodium ethoxide or sodium methoxide as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
5-Ethylthieno[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
- Thieno[3,2-b]pyridin-7-ol
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
Comparison: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one is unique due to its specific ethyl substitution and fused ring structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
CAS No. |
511240-79-2 |
---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-ethyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C9H9NOS/c1-2-7-5-6-3-4-12-8(6)9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
CNWPMOXADFFOEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=O)N1)SC=C2 |
Origin of Product |
United States |
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